molecular formula C10H15N3 B8732998 6-(Pyrrolidin-1-ylmethyl)pyridin-3-amine

6-(Pyrrolidin-1-ylmethyl)pyridin-3-amine

Cat. No.: B8732998
M. Wt: 177.25 g/mol
InChI Key: DWFMQPNGHOEGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Pyrrolidin-1-ylmethyl)pyridin-3-amine (CAS: 866955-36-4) is a pyridine derivative featuring a pyrrolidine ring connected to the pyridine core via a methylene group. Its molecular formula is C₁₀H₁₅N₃, with a molecular weight of 177.25 g/mol .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

6-(pyrrolidin-1-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C10H15N3/c11-9-3-4-10(12-7-9)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8,11H2

InChI Key

DWFMQPNGHOEGLS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=NC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of 6-(Pyrrolidin-1-ylmethyl)pyridin-3-amine and related compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Activities References
This compound Pyrrolidinylmethyl C₁₀H₁₅N₃ 177.25 Antimicrobial potential (inferred)
6-((3R,5R)-3,5-Dimethylpiperidin-1-yl)pyridin-3-amine Dimethylpiperidinyl C₁₂H₁₉N₃ 205.30 Cardiac troponin activator
6-Methylpyridin-3-amine Methyl C₆H₈N₂ 108.14 Crystal structure with H-bonding
6-(1H-Pyrazol-1-yl)pyridin-3-amine Pyrazolyl C₈H₉N₅ 175.19 -
6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine Piperazinyl with methoxyethyl C₁₂H₂₀N₄O 236.31 -
Key Observations:
  • Substituent Bulk and Flexibility: The pyrrolidinylmethyl group in the target compound provides moderate bulk compared to the dimethylpiperidinyl substituent in the cardiac troponin activator .
  • Electronic Effects : Pyrrolidine’s secondary amine may increase basicity (pKa ~11) compared to pyrazole’s aromatic nitrogen (pKa ~2.5), influencing ionization under physiological conditions .
  • Hydrogen Bonding : 6-Methylpyridin-3-amine forms intermolecular N–H···N hydrogen bonds, stabilizing its crystal structure . The pyrrolidinylmethyl analog’s hydrogen-bonding capacity depends on protonation state.

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